molecular formula C24H18N2S B3013780 (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile CAS No. 476673-92-4

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile

Cat. No.: B3013780
CAS No.: 476673-92-4
M. Wt: 366.48
InChI Key: DNVNQHIMWTVJRP-FYJGNVAPSA-N
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Description

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a naphthalene moiety, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Acrylonitrile Group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

    Coupling with the Naphthalene Moiety: The final step involves the coupling of the thiazole derivative with a naphthalene derivative through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.

    Reduction: Amino derivatives of the acrylonitrile group.

    Substitution: Various substituted thiazole and naphthalene derivatives.

Scientific Research Applications

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-phenylthiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile
  • (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-phenylacrylonitrile
  • (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-2-yl)acrylonitrile

Uniqueness

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile is unique due to the specific combination of the thiazole ring, 3,4-dimethylphenyl group, and naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2S/c1-16-10-11-20(12-17(16)2)23-15-27-24(26-23)21(14-25)13-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,15H,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVNQHIMWTVJRP-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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